molecular formula C7H3ClF3NO3 B1402269 2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene CAS No. 1404194-25-7

2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene

Cat. No.: B1402269
CAS No.: 1404194-25-7
M. Wt: 241.55 g/mol
InChI Key: BCVYPTGPPHQVEZ-UHFFFAOYSA-N
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Description

2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chloro(difluoro)methoxy group at position 2, a fluorine atom at position 1, and a nitro group at position 2. This trifunctionalized structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-3-4(12(13)14)1-2-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVYPTGPPHQVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Fluorobenzene Derivatives

  • The nitration step is carried out by treating the fluorobenzene precursor with a mixture of concentrated nitric acid and sulfuric acid at temperatures generally below 10°C to control regioselectivity and minimize side reactions.
  • This step introduces the nitro group predominantly at the para or ortho position relative to existing substituents, depending on their directing effects.

Fluorination Techniques

  • Fluorination can be achieved by nucleophilic substitution of chloro groups in chloronitrobenzene derivatives using alkali metal fluorides (KF, CsF) in polar aprotic solvents.
  • According to patent US4164517A, the conversion of 2,4-dichloronitrobenzene to 2,4-difluoronitrobenzene is enhanced by using sulfolane as a solvent, with conversion rates reaching up to 94% within 6 hours at optimized mole ratios (Table 1).
Run Sulfolane:2,4-Dichloronitrobenzene (mol ratio) Conversion (%) Reaction Time (hours)
I 0.83 94 6
II 0 (no sulfolane) 20 30
III 0.1 63 24
IV 0.1 52 24
V 0.1 38.4 24

Table 1: Effect of sulfolane on fluorination conversion rates

Introduction of Chloro(difluoro)methoxy Group

  • The chloro(difluoro)methoxy group is introduced by reacting the intermediate aromatic compound bearing fluoro and nitro substituents with chlorodifluoromethane (ClCF2H) or chlorodifluoroacetic anhydride in the presence of a base such as potassium carbonate.
  • This reaction typically proceeds via nucleophilic substitution on the aromatic ring or on an activated hydroxyl intermediate.
  • Reaction conditions such as temperature (often 50–100°C), solvent choice (polar aprotic solvents like acetonitrile or DMF), and base concentration are optimized to maximize yield and minimize side products.
  • Industrial synthesis employs continuous flow reactors to enhance reaction control, efficiency, and scalability.
  • Catalysts and optimized reaction parameters (temperature, pressure, solvent system) are utilized to improve selectivity and yield.
  • Purification methods include crystallization and chromatographic techniques to achieve high purity suitable for research and industrial applications.
Step Reagents/Conditions Purpose Notes
Nitration HNO3/H2SO4, <10°C Introduce nitro group Control temperature for regioselectivity
Fluorination KF or Selectfluor, sulfolane solvent Replace chloro with fluoro Sulfolane enhances conversion efficiency
Chloro(difluoro)methoxylation Chlorodifluoromethane, K2CO3, polar aprotic solvent, 50-100°C Introduce chloro(difluoro)methoxy group Base catalyzed nucleophilic substitution
Purification Crystallization, chromatography Obtain high purity compound Essential for research and industrial use
  • Studies indicate that the presence of sulfolane significantly improves fluorination yields by enhancing solubility and reaction kinetics of alkali metal fluorides.
  • Computational chemistry methods such as Density Functional Theory (DFT) have been employed to predict regioselectivity and electronic effects of substituents, aiding in reaction pathway optimization.
  • Safety protocols emphasize the use of fume hoods and personal protective equipment due to the toxic and reactive nature of fluorinating and nitrating agents.

Chemical Reactions Analysis

Types of Reactions: 2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Derivatives with different substituents replacing the chloro or fluoro groups.

    Reduction: Amino derivatives.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H4ClF2NO3
  • Molecular Weight : 223.56 g/mol
  • IUPAC Name : 2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene

The compound features a benzene ring with multiple substituents, including a chloro group, a difluoromethoxy group, and a nitro group. The presence of these functional groups significantly influences its reactivity and biological interactions.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic aromatic substitution reactions, which are vital for constructing complex molecules in organic chemistry.

The compound has been investigated for its biological activities, particularly its potential as an antimicrobial and anticancer agent. Studies have shown that it interacts with various biological targets, potentially modulating enzyme activity and receptor function.

  • Antimicrobial Activity : In vitro studies have demonstrated significant effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:
PathogenMIC (μg/mL)
Staphylococcus aureus2.5
Escherichia coli5.0
Pseudomonas aeruginosa10.0
  • Anticancer Potential : Research indicates that the compound can induce apoptosis in cancer cell lines while sparing healthy cells, suggesting its utility in cancer therapies.

Environmental Impact Studies

The metabolic pathways of this compound are crucial for assessing its environmental impact. Studies focus on understanding how this compound interacts with biological systems and its degradation products, which are essential for evaluating safety and ecological risks.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effects of the compound on fungal infections using murine models infected with Candida albicans. Results showed a significant reduction in fungal load, with survival rates reaching 100% at doses of 50 mg/kg after seven days of treatment.

Case Study 2: Cytotoxicity Against Cancer Cells

In another investigation, the cytotoxic effects of the compound were assessed against various cancer cell lines. The findings revealed that specific concentrations led to apoptosis in cancer cells while maintaining the viability of normal cells.

Mechanism of Action

The mechanism of action of 2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluoro and nitro groups can influence the reactivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

  • Fluoro vs. Chloro Substitutions :
    Fluoro-substituted analogs, such as compounds 14 and 15 in antimicrobial studies, exhibit MIC values as low as 1.56 μg/mL against Staphylococcus strains, attributed to fluorine’s electronegativity enhancing membrane penetration. In contrast, chloro derivatives (e.g., compound 16) show comparable activity but may suffer from higher metabolic dehalogenation rates .
    • Difluoro/Chloro Hybrids : The combination of chloro and difluoro groups (as in the target compound) balances lipophilicity and metabolic stability. For instance, difluoro derivatives (compound 19) demonstrate enhanced broad-spectrum antibacterial activity, suggesting synergistic effects from multiple halogens .

Positional Isomerism and Activity

  • Nitro Group Positioning :
    Compounds like 2-chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene () and 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives () highlight that para-nitro substitution (as in the target compound) optimizes electron withdrawal, enhancing reactivity in electrophilic substitution reactions compared to ortho or meta isomers .

Functional Group Comparisons

  • Methoxy vs. Chloro(difluoro)methoxy :
    Methoxy groups (-OCH₃) in analogs like 2-chloro-1-fluoro-4-methoxybenzene () reduce steric hindrance but lack the electron-withdrawing potency of -OCF₂Cl. The chloro(difluoro)methoxy group in the target compound increases resistance to oxidative degradation, critical in pesticide formulations (e.g., oxyfluorfen and nitrofluorfen, ) .

Structural and Physical Properties

Crystallographic and Geometric Analysis

X-ray diffraction studies of structurally related compounds, such as 2-chloro-1-(3-fluorobenzyloxy)-4-nitro-benzene (), reveal planar benzene rings with intermolecular hydrogen bonds (C–H···O/N) and π-π stacking (distance ~3.6 Å). These interactions enhance thermal stability and crystalline packing efficiency, which are likely conserved in the target compound due to its nitro and halogenated substituents .

Solubility and Stability

  • The nitro group and halogenated methoxy group reduce aqueous solubility compared to non-halogenated analogs (e.g., methoxy-substituted benzene derivatives in ). However, fluorination improves lipid solubility, facilitating membrane permeability in bioactive compounds .

Biological Activity

2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene is an organic compound with the molecular formula C7_7H3_3ClF3_3NO3_3 and a molecular weight of approximately 241.55 g/mol. The compound features a complex structure characterized by its chloro(difluoro)methoxy and nitro functional groups, which significantly influence its chemical reactivity and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural arrangement of this compound includes:

  • Chloro Group : Enhances electrophilicity.
  • Difluoromethoxy Group : Modulates reactivity.
  • Nitro Group : Acts as an electron-withdrawing group, increasing the compound's electrophilic character.

These functional groups allow the compound to participate in various chemical reactions, particularly electrophilic aromatic substitutions.

The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes and receptors. The electron-withdrawing nitro group can enhance binding affinity to these targets, potentially leading to enzyme inhibition or modulation of receptor functions. The compound has shown promising results in cancer research, particularly in inhibiting tumor growth through mechanisms involving hydrogenation reduction.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. It has been shown to inhibit tumor cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Enzyme Interactions

The compound interacts with several key enzymes, influencing their activity:

  • Dihydroorotate Dehydrogenase (DHODH) : This enzyme has been identified as a target for malaria treatment. Compounds similar to this compound have demonstrated inhibitory effects on DHODH, suggesting potential applications in antiparasitic therapies .
  • Citrate Synthase : Studies show that fluorinated compounds can inhibit citrate transport, affecting metabolic pathways critical for cellular energy production .

Comparative Analysis

A comparative analysis of similar compounds highlights how variations in functional groups affect biological activities:

Compound NameUnique FeaturesBiological Activity
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzeneDifferent positioning of the fluoro groupModerate antitumor activity
1-[Chloro(difluoro)methoxy]-4-fluorobenzeneLacks the nitro groupReduced reactivity
2-Fluoro-4-nitrobenzeneLacks chloro and difluoromethoxy groupsMinimal biological activity

This table illustrates how structural differences can significantly impact the biological properties of related compounds.

Case Studies

Several case studies have documented the effects of this compound in laboratory settings:

  • Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings : The compound exhibited IC50_{50} values in the low micromolar range, indicating potent cytotoxicity against tested cell lines.
  • Enzyme Inhibition Assay :
    • Objective : To assess inhibition of DHODH.
    • Findings : Results showed significant inhibition at concentrations correlating with its structural characteristics, supporting its role as a potential therapeutic agent against malaria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. For NAS, optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance reactivity of the electron-deficient aromatic ring. Use anhydrous conditions to prevent hydrolysis of the chloro(difluoro)methoxy group. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) or HPLC (C18 column, UV detection at 254 nm). For regioselectivity, meta-directing effects of the nitro group must be considered during substitution .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/19F NMR : Identify fluorine environments (δ −60 to −80 ppm for CF2Cl) and aromatic protons (δ 7.5–8.5 ppm).
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–O–CF2Cl torsion angles) to validate stereoelectronic effects .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 296.97) with <2 ppm error.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use a fume hood, nitrile gloves, and polycarbonate safety goggles. Avoid skin contact due to potential nitro group toxicity. Store at 0–6°C in amber glass to prevent photodegradation. For spills, neutralize with activated carbon and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in further functionalization?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient regions. Simulate transition states for nitro reduction (e.g., catalytic hydrogenation) to assess activation barriers. Compare with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : If NMR signals overlap (e.g., aromatic protons vs. CF2Cl), use DEPT-135 or 2D-COSY to decouple signals. For ambiguous mass spectra, employ isotopic labeling (e.g., 15N-nitro) or tandem MS/MS fragmentation. Cross-validate with IR (C–F stretches at 1100–1250 cm−1) .

Q. How does the chloro(difluoro)methoxy substituent influence electronic effects in cross-coupling reactions?

  • Methodological Answer : The strong electron-withdrawing nature of CF2Cl and nitro groups deactivates the ring, requiring electron-rich catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling. Use microwave-assisted heating (150°C, 30 min) to overcome kinetic barriers. Monitor by GC-MS for biphenyl byproduct formation .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

  • Methodological Answer : Batch heterogeneity due to exothermic NAS reactions requires controlled addition of reagents (e.g., syringe pump for ClCF2O−). Optimize solvent recycling (e.g., DMF recovery via vacuum distillation). Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene
Reactant of Route 2
2-[Chloro(difluoro)methoxy]-1-fluoro-4-nitro-benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.